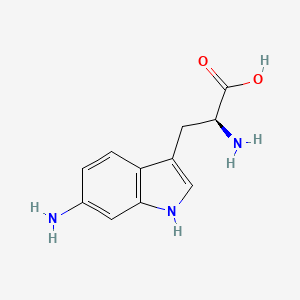

6-Amino-l-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring, which is a common structure in many biologically active molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of Amino Groups: Amino groups can be introduced via nitration followed by reduction or through direct amination reactions.

Formation of the Propanoic Acid Side Chain: This can be achieved through alkylation reactions where the indole derivative is reacted with a suitable alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different quinonoid structures.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Applications De Recherche Scientifique

(S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, influencing biological pathways. The amino groups can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tryptophan: An essential amino acid with a similar indole structure.

Serotonin: A neurotransmitter derived from tryptophan.

Indole-3-acetic acid: A plant hormone with an indole ring.

Uniqueness

(S)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.

Activité Biologique

6-Amino-L-tryptophan (6-Amino-Trp) is a derivative of the essential amino acid L-tryptophan, which plays a crucial role in various biological processes, particularly in the synthesis of neurotransmitters such as serotonin. This article explores the biological activity of 6-Amino-Trp, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Metabolic Pathways

L-Tryptophan undergoes several metabolic transformations in the body, primarily leading to the production of serotonin and other biologically active compounds. The metabolism of L-tryptophan can be categorized into three main pathways:

- Serotonin Pathway : L-tryptophan is converted into 5-hydroxytryptophan (5-HTP), which is then decarboxylated to produce serotonin (5-HT). This pathway is critical for mood regulation and cognitive function.

- Kynurenine Pathway : A significant portion of L-tryptophan is metabolized through this pathway, leading to the production of kynurenine and other metabolites. These compounds have been implicated in immune regulation and neuroprotection.

- Indole Pathway : This pathway primarily occurs in bacteria and leads to the synthesis of various indole derivatives that may influence gut health and microbiota composition.

Physiological Effects

The biological activity of 6-Amino-Trp can be understood through its influence on various physiological processes:

- Serotonergic Activity : As a precursor to serotonin, 6-Amino-Trp may enhance serotonergic neurotransmission, potentially influencing mood and behavior. Research indicates that alterations in tryptophan levels can significantly affect serotonin synthesis, thereby impacting mental health conditions such as depression and anxiety .

- Immune Modulation : Tryptophan and its metabolites play a role in immune responses. For instance, kynurenine can modulate T cell activity and has been shown to have anti-inflammatory effects . The ability of 6-Amino-Trp to influence these pathways could be beneficial in managing inflammatory diseases.

- Antioxidant Properties : Tryptophan derivatives exhibit antioxidant activity, which may protect cells from oxidative stress. Studies have shown that tryptophan and its metabolites can scavenge free radicals, contributing to cellular protection .

Research Findings

Several studies have investigated the effects of 6-Amino-Trp and its parent compound L-tryptophan:

Case Study Analysis

- Impact on Mood Disorders : A clinical trial assessed the effects of L-tryptophan supplementation on patients with mood disorders. Results indicated that increased tryptophan levels correlated with improved mood states and reduced symptoms of depression .

- Exercise Performance : Research involving elite athletes demonstrated that L-tryptophan supplementation increased plasma levels significantly during physical exertion, suggesting a role in fatigue perception and recovery .

- Neuroprotective Effects : Studies have shown that kynurenine pathway metabolites can protect neuronal cells from damage induced by inflammation, highlighting a potential therapeutic angle for neurodegenerative diseases .

Data Tables

Propriétés

Formule moléculaire |

C11H13N3O2 |

|---|---|

Poids moléculaire |

219.24 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)/t9-/m0/s1 |

Clé InChI |

URBHVZVPIHGYBQ-VIFPVBQESA-N |

SMILES isomérique |

C1=CC2=C(C=C1N)NC=C2C[C@@H](C(=O)O)N |

SMILES canonique |

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.